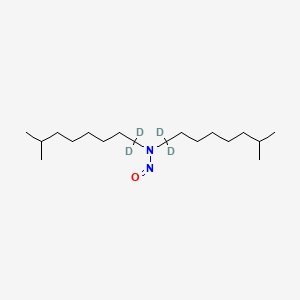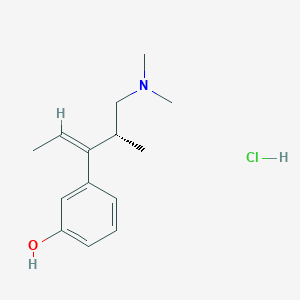
(R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a phenol group, and a hydrochloride salt, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by the introduction of the dimethylamino group and the phenol group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification methods, such as crystallization and chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted phenol derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group and phenol group play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways and influence cellular processes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- (R,Z)-1-(Dimethylamino)but-2-en-1-ol
- (R,Z)-3-(Dimethylamino)-4-methylpent-2-en-1-ol
Comparison: Compared to similar compounds, (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride exhibits unique chemical properties due to the presence of both the dimethylamino group and the phenol group. These functional groups contribute to its distinct reactivity and potential applications in various fields. The hydrochloride salt form also enhances its stability and solubility, making it more suitable for certain industrial and research applications.
Propriétés
Formule moléculaire |
C14H22ClNO |
|---|---|
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
3-[(Z,4R)-5-(dimethylamino)-4-methylpent-2-en-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h5-9,11,16H,10H2,1-4H3;1H/b14-5-;/t11-;/m0./s1 |
Clé InChI |
TZOOYBCJSXMJPM-UOOGNVTLSA-N |
SMILES isomérique |
C/C=C(\C1=CC(=CC=C1)O)/[C@@H](C)CN(C)C.Cl |
SMILES canonique |
CC=C(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



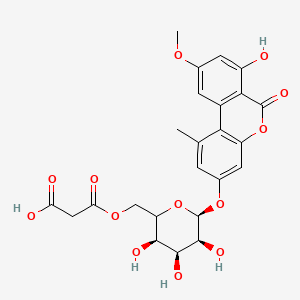
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
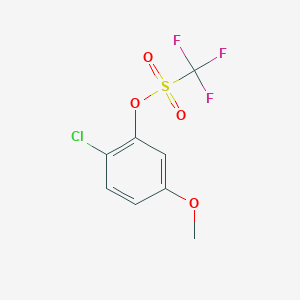
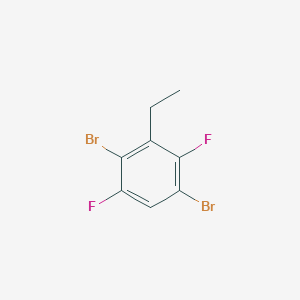
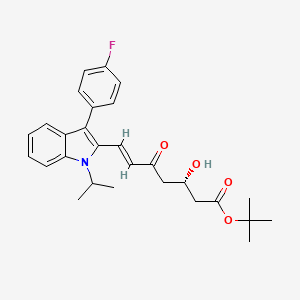
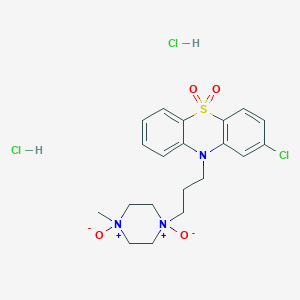
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
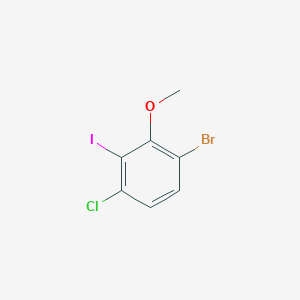
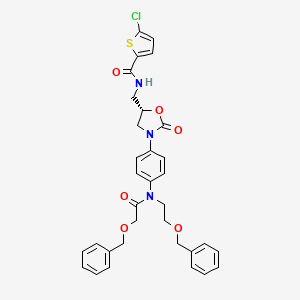
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
